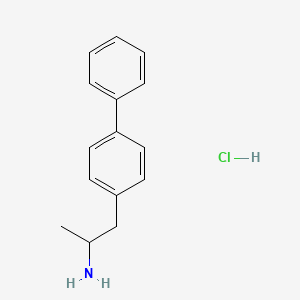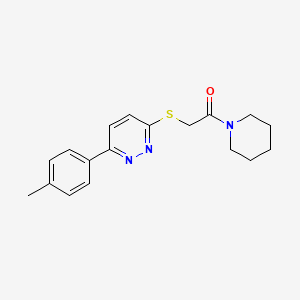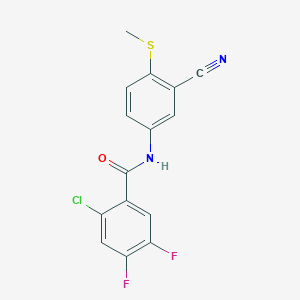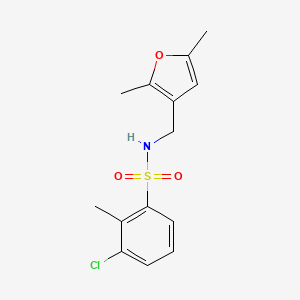![molecular formula C19H19N5O2 B2382042 3-{[1-(Quinoxaline-6-carbonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one CAS No. 2194846-16-5](/img/structure/B2382042.png)
3-{[1-(Quinoxaline-6-carbonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “3-{[1-(Quinoxaline-6-carbonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one” is a complex organic molecule that contains a quinoxaline moiety and a piperidine moiety . Quinoxaline is a nitrogen-containing heterocyclic compound that has many pharmaceutical and industrial applications . Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .
Synthesis Analysis
The synthesis of quinoxaline derivatives can be achieved by adopting green chemistry principles . The reaction of spontaneous condensation between o-phenylene diamines and 1,2-dicarbonyl compounds gives the product as quinoxaline . The synthesis of piperidine-containing compounds has long been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular structure of “3-{[1-(Quinoxaline-6-carbonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one” is complex, containing a quinoxaline moiety and a piperidine moiety . Structurally, quinoxaline is isomeric to other Naphthyridines like Quinazoline, Cinnoline, Phthalazine .Scientific Research Applications
Synthesis and Characterization
- Researchers have synthesized novel derivatives of this compound by multi-component reactions, involving active methylene compounds, carbon disulfide, malononitrile, and multi-ring compounds containing a carbonyl group. These processes often utilize piperidine as a catalyst and are noted for their high efficiency (Moghaddam‐manesh et al., 2020).
- Other studies focus on the design and synthesis of quinoxaline derivatives using various catalysts and under different conditions, including microwave irradiation (Alizadeh et al., 2014), (Ashok et al., 2014).
Antimicrobial and Antibacterial Applications
- The antimicrobial effects of these compounds have been extensively studied, including their antibacterial and antifungal properties based on various metrics such as inhibition zone diameter, minimum inhibitory concentration, and minimum bactericidal concentration (Moghaddam‐manesh et al., 2020), (Hirose et al., 1987).
- Some derivatives have shown promising antibacterial activity against a broad spectrum of bacteria, including Pseudomonas maltophilia and Acinetobacter calcoaceticus (Hirose et al., 1987), (Fujita et al., 1998).
Potential in Anticancer Research
- Certain derivatives of this compound have been synthesized with specific substituents to target cancer cell lines, demonstrating potent antitumor activities and low toxicity against normal human cells (Mamedov et al., 2022).
Insecticidal Potential
- Novel derivatives have been designed and evaluated for their insecticidal potential, with some showing significant toxicological effects against specific insect species (Alanazi et al., 2022).
Molecular Docking and Fluorescent Probes
- Some studies include molecular docking and synthesis of compounds for potential use as fluorescent probes for DNA detection (Perin et al., 2011).
Optimization of Synthesis Methods
- Research has also been directed towards optimizing the synthesis methods of quinoxaline derivatives, focusing on achieving higher yields and simplifying purification processes (Khan et al., 2013).
properties
IUPAC Name |
3-[[1-(quinoxaline-6-carbonyl)piperidin-4-yl]methyl]pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O2/c25-18-3-6-20-13-24(18)12-14-4-9-23(10-5-14)19(26)15-1-2-16-17(11-15)22-8-7-21-16/h1-3,6-8,11,13-14H,4-5,9-10,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDOXSUBSJFAEAH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C=NC=CC2=O)C(=O)C3=CC4=NC=CN=C4C=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[1-(Quinoxaline-6-carbonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-(furan-2-yl)-2-morpholino-5-(2-oxo-2-phenylethyl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2381965.png)
![(1R,5S)-6-Methyl-3-azabicyclo[3.1.1]heptan-6-ol;hydrochloride](/img/structure/B2381967.png)



![isopropyl 2-amino-4-(2-chlorophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate](/img/structure/B2381976.png)
![2-(2-Chlorophenyl)-1-(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)ethan-1-one](/img/structure/B2381977.png)
![4-[(2-Fluorophenyl)methylidene]piperidine hydrochloride](/img/structure/B2381978.png)
![N'-[1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]furan-2-carbohydrazide](/img/structure/B2381979.png)


![N-(1-Cyanobutyl)-2-[4-(difluoromethylsulfonyl)phenyl]acetamide](/img/structure/B2381982.png)